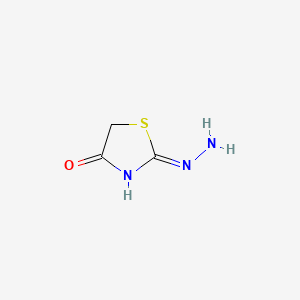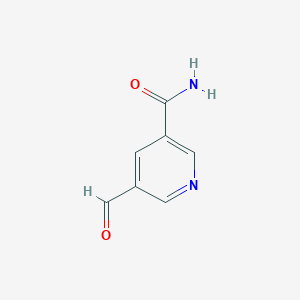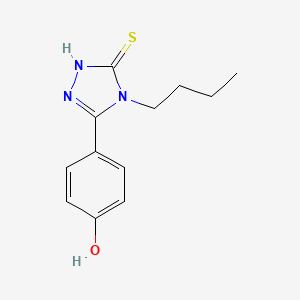
3-(6-Amino-9H-purin-9-yl)-2-oxopropanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Amino-9H-purin-9-yl)-2-oxopropanal is an organic compound that belongs to the class of purines. Purines are heterocyclic aromatic organic compounds that consist of a pyrimidine ring fused to an imidazole ring. This compound is known for its biochemical significance and is often used in research related to proteomics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Amino-9H-purin-9-yl)-2-oxopropanal typically involves the reaction of adenine derivatives with various aldehydes under controlled conditions. One common method involves the use of high-speed counter-current chromatography (HSCCC) for the separation and purification of the compound . The reaction conditions often include the use of solvents like n-hexane, ethanol, and water in specific ratios to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of automated chromatography systems and advanced purification techniques would be essential for industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(6-Amino-9H-purin-9-yl)-2-oxopropanal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different purine derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The amino group at position 6 can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various purine derivatives, which can have different biochemical properties and applications.
Applications De Recherche Scientifique
3-(6-Amino-9H-purin-9-yl)-2-oxopropanal has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other purine derivatives.
Biology: Studied for its role in nucleotide metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a biochemical marker in various diseases.
Industry: Utilized in the development of biochemical assays and diagnostic tools
Mécanisme D'action
The mechanism of action of 3-(6-Amino-9H-purin-9-yl)-2-oxopropanal involves its interaction with various enzymes and molecular targets. It is known to interact with adenosine deaminase, which plays a crucial role in purine metabolism . The compound can inhibit or activate specific pathways depending on its concentration and the presence of other biochemical factors.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R)-3-(6-amino-9H-purin-9-yl)nonan-2-ol: This compound also belongs to the class of 6-aminopurines and shares similar biochemical properties.
Sinefungin: Another purine derivative with significant biochemical applications.
Uniqueness
3-(6-Amino-9H-purin-9-yl)-2-oxopropanal is unique due to its specific structure, which allows it to participate in a wide range of biochemical reactions. Its ability to interact with various enzymes and molecular targets makes it a valuable compound in scientific research.
Propriétés
Formule moléculaire |
C8H7N5O2 |
|---|---|
Poids moléculaire |
205.17 g/mol |
Nom IUPAC |
3-(6-aminopurin-9-yl)-2-oxopropanal |
InChI |
InChI=1S/C8H7N5O2/c9-7-6-8(11-3-10-7)13(4-12-6)1-5(15)2-14/h2-4H,1H2,(H2,9,10,11) |
Clé InChI |
CASDGBQEPAHFTC-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)CC(=O)C=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


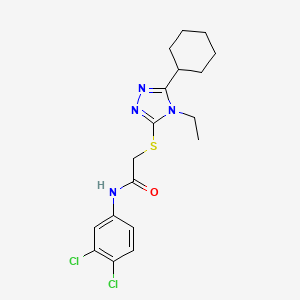
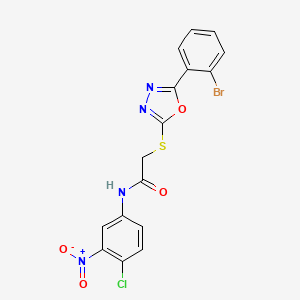
![N-(7-(2-Phenylacetyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B11770576.png)
![(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-3-yl)methanamine hydrochloride](/img/structure/B11770578.png)

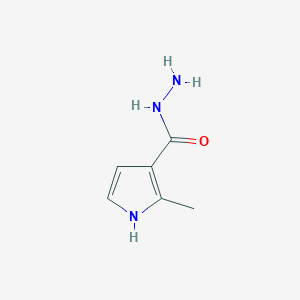
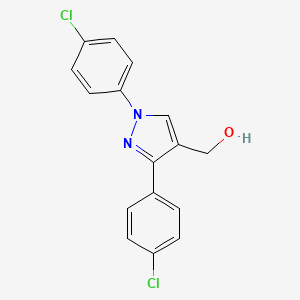
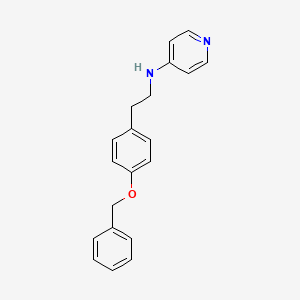
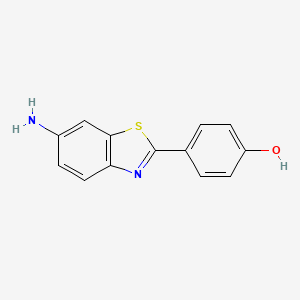
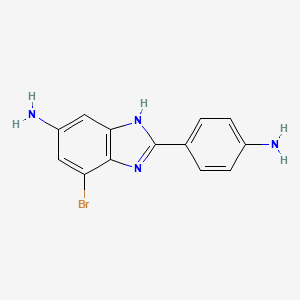
![4-({[4-(2,4-Diamino-6-methylpyrimidin-5-yl)benzyl]carbamoyl}amino)-2-methylbenzenesulfonyl fluoride](/img/structure/B11770633.png)
